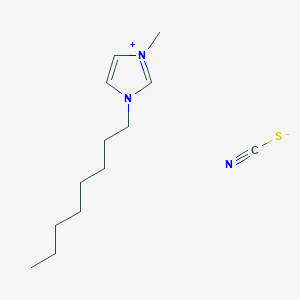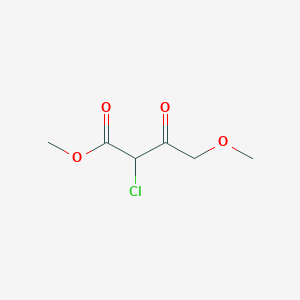
1-octyl-3-MethyliMidazoliuM thiocyanate
Vue d'ensemble
Description
1-Octyl-3-MethyliMidazoliuM thiocyanate is an ionic liquid . Ionic liquids are composed entirely of anions and cations, and have very low melting points . They have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties .
Molecular Structure Analysis
The molecular formula of 1-octyl-3-MethyliMidazoliuM thiocyanate is C13H23N3S, and its molecular weight is 253.40682 . For a detailed molecular structure, further studies or simulations such as Density Functional Theory (DFT) calculations might be needed .Chemical Reactions Analysis
While specific chemical reactions involving 1-octyl-3-MethyliMidazoliuM thiocyanate are not available, ionic liquids in general have been used in various chemical reactions due to their unique properties .Physical And Chemical Properties Analysis
Ionic liquids like 1-octyl-3-MethyliMidazoliuM thiocyanate have unique physical and chemical properties. They have high conductivity, high thermal stability, and a wide electrochemical window . The densities, dynamic viscosities, and electrical conductivities of similar ionic liquids have been measured as functions of temperature .Applications De Recherche Scientifique
1. Membrane Technology and Ionic Liquids
1-Octyl-3-methylimidazolium thiocyanate has been utilized in membrane technology. Thiocyanate-based ionic liquids, including 1-octyl-3-methylimidazolium thiocyanate, are effective in preparing membranes for separation and purification processes. These membranes have been explored for their thermophysical properties, such as density, speed of sound, and viscosity, in various solutions (Shekaari, Zafarani-Moattar, & Golmohammadi, 2019).
2. Supercapacitor Electrodes
Thiocyanate-functionalized ionic liquids, including 1-octyl-3-methylimidazolium thiocyanate, have shown promise in enhancing the electrochemical performance of supercapacitor electrodes. These ionic liquids have been used as electrolytes in ZnFe2O4 nanoflake-based supercapacitor electrodes, exhibiting improved specific capacitance, cycle stability, and energy density compared to other ionic liquids (Vadiyar et al., 2015).
3. Catalysis in Organic Synthesis
1-Octyl-3-methylimidazolium thiocyanate has been used in organic synthesis as a catalyst. It has been involved in the regioselective thiocyanation of indoles, anilines, pyrroles, and their derivatives, providing high yields and short reaction times (Rezayati et al., 2016).
4. Ionic Liquid as a Medium for Chemical Reactions
This ionic liquid has been used as both a medium and a reactant in the synthesis of alkyl thiocyanates from corresponding alkyl halides. The process demonstrates the recyclability and reusability of the ionic liquid in such reactions (Kamal & Chouhan, 2005).
5. Investigating Ionic Liquids' Dynamics and Structure
1-Octyl-3-methylimidazolium thiocyanate has been used as a local probe in ultrafast two-dimensional infrared spectroscopy studies. These studies help in understanding the local structure and dynamics of ionic liquids, particularly in relation to solute concentration and solute counterion (Ren et al., 2015).
6. Vapor-Liquid Equilibria in Ionic Liquids
The vapor-liquid equilibria of 1-octyl-3-methylimidazolium thiocyanate with water and ethanol have been studied to understand the molecular interactions and hydrogen bonding capabilities of this ionic liquid (Khan et al., 2015).
7. Aggregation Behavior in Aqueous Solutions
The aggregation behavior of 1-octyl-3-methylimidazolium thiocyanate in aqueous solutions has been explored, contributing to our understanding of the shapes and sizes of aggregates and their formation above critical concentrations (Bowers et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERYPLVSMOTOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-octyl-3-MethyliMidazoliuM thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287635.png)
![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287656.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287661.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287680.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
![5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3287717.png)
![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)
